7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine
Description
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-10-11(17-8-9)16-6-5-15-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYMAIYXJXENHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657264 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210047-44-1 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1210047-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine typically involves the formation of the pyrido[2,3-B]pyrazine core followed by the introduction of the dioxaborolane group. One common method involves the reaction of a suitable pyrido[2,3-B]pyrazine precursor with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the pyrido[2,3-B]pyrazine core into different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced pyrido[2,3-B]pyrazine derivatives.
Substitution: Formation of various substituted pyrido[2,3-B]pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, research has shown that derivatives of pyrido[2,3-B]pyrazine can effectively target and inhibit the activity of kinases involved in tumor growth, leading to reduced viability of cancer cells in vitro.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrido[2,3-B]pyrazine scaffold could enhance its potency against various cancer cell lines. The introduction of the dioxaborolane moiety was found to significantly improve the compound's solubility and bioavailability, making it a suitable candidate for further development as an anticancer agent .
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study:
In preclinical trials, compounds similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine were shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material (HTM) has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
Data Table: Properties Relevant to Organic Electronics
| Property | Value |
|---|---|
| Band Gap | 2.0 eV |
| Hole Mobility | 0.1 cm²/V·s |
| Thermal Stability | Up to 200°C |
Research indicates that incorporating this compound into device architectures can enhance charge transport efficiency and overall device performance .
Organic Synthesis Applications
1. Building Block for Complex Molecules
The dioxaborolane moiety serves as a versatile building block in organic synthesis. It can participate in various cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.
Case Study:
In a synthetic methodology reported by Sigma-Aldrich, the compound was utilized to construct complex heterocyclic frameworks that are prevalent in pharmaceuticals . The reaction conditions were optimized to achieve high yields with minimal by-products.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine largely depends on its application. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura reaction. The compound’s ability to form stable complexes with various metal catalysts is crucial for its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido[2,3-b]pyrazine Family
a. 8-Iodopyrido[2,3-b]pyrazine
- Structure : Lacks the boronic ester but retains the pyrido[2,3-b]pyrazine core.
- Reactivity: Utilized in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to introduce amino or aryloxy groups. Unlike the boronic ester derivative, it requires pre-functionalization for cross-coupling .
- Applications : Intermediate for antiproliferative agents and kinase inhibitors .
b. 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
- Structure : Pyrazine ring substituted with methyl groups at positions 2 and 3, reducing steric hindrance compared to the pyrido[2,3-b]pyrazine derivative.
- Reactivity : Enhanced solubility in polar solvents due to methyl groups, facilitating Suzuki couplings in aqueous media .
- Applications : Less studied in optoelectronics but used in medicinal chemistry for boronate prodrugs .
c. 1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine
- Structure : Pyrrolo[1,2-a]pyrazine fused ring system, increasing π-conjugation and electron density.
- Reactivity : Higher stability in acidic conditions due to the pyrrole moiety but reduced electrophilicity in cross-couplings .
- Applications : Primarily explored in fluorescent probes .
Functional Analogues in Optoelectronic Materials
a. Pyrido[2,3-b]pyrazine-TADF Emitters
- Example : DMAC-PP (10-dimethylacridine-pyrido[2,3-b]pyrazine).
- Key Differences : Incorporates strong electron-donating groups (e.g., DMAC) to achieve thermally activated delayed fluorescence (TADF).
- Performance: Exhibits external quantum efficiency (EQE) up to 20.0% in OLEDs, outperforming non-TADF pyrido[2,3-b]pyrazine derivatives .
b. Quinoxaline-Based Emitters
- Example: Q-Cz (carbazole-quinoxaline).
- Key Differences: Replaces pyrido[2,3-b]pyrazine with quinoxaline, leading to blue-shifted emission but lower efficiency stability in OLEDs compared to pyrido[2,3-b]pyrazine analogues .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight | Core Structure | Substituents | Key Applications |
|---|---|---|---|---|
| Target Compound (CAS 1231930-37-2) | 313.16 | Pyrido[2,3-b]pyrazine | Boronic ester at position 7 | Suzuki coupling, OLEDs |
| 8-Iodopyrido[2,3-b]pyrazine | 327.09 | Pyrido[2,3-b]pyrazine | Iodine at position 8 | Kinase inhibitors |
| 2,3-Dimethyl-5-boronic ester pyrazine | 262.12 | Pyrazine | Methyl at 2,3; boronic ester at 5 | Prodrug synthesis |
| DMAC-PP (TADF emitter) | ~450 | Pyrido[2,3-b]pyrazine | DMAC donor at position 2 | High-efficiency OLEDs |
Table 2: Photophysical and Device Performance
| Compound | λ_em (nm) | PLQY (%) | EQE (%) | Stability (T₉₀, hours) |
|---|---|---|---|---|
| Target Compound | 450–500 | 60 | - | N/A |
| DMAC-PP (TADF) | 560 | 95 | 20.0 | >500 |
| Q-Cz (Quinoxaline) | 470 | 80 | 1.2 | <100 |
Key Research Findings
- Synthetic Utility : The target compound’s boronic ester enables efficient Suzuki couplings with aryl halides, achieving yields >80% under Pd(dppf)Cl₂ catalysis .
- Optoelectronic Superiority: Pyrido[2,3-b]pyrazine derivatives exhibit higher PLQY (up to 95%) and device stability compared to quinoxaline analogues due to rigidified π-conjugation .
- Biological Relevance : 8-Substituted pyrido[2,3-b]pyrazines show IC₅₀ values < 100 nM against FGFR kinases, though the boronic ester derivative is less explored in direct bioactivity studies .
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and materials science.
Chemical Structure
The compound can be represented by the following structural formula:
It contains a pyrido[2,3-b]pyrazine core with a boron-containing dioxaborolane moiety that enhances its reactivity and biological interactions.
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-b]pyrazine exhibit significant antioxidant properties. For instance, in vitro assays revealed that these compounds can scavenge free radicals effectively, indicating their potential utility in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in various metabolic pathways:
- Dipeptidyl Peptidase IV (DPP-IV) : This inhibition is relevant for the management of type 2 diabetes mellitus by enhancing incretin levels and improving glycemic control .
- Phosphoinositide 3-Kinase (PI3K) : Selective inhibition of PI3K isozymes has implications for cancer therapy as it plays a crucial role in cell proliferation and survival .
- Mycobacterium tuberculosis : Compounds based on this structure have shown activity against tuberculosis by inhibiting bacterial growth .
Neuroprotective Effects
Research indicates that derivatives of this compound may serve as antagonists for the human neurokinin-3 (hNK-3) receptor. This receptor is implicated in pain pathways and neurogenic inflammation, suggesting potential applications in pain management therapies .
Study 1: Antioxidant and Antiurease Activity
A recent study synthesized several derivatives of pyrido[2,3-b]pyrazine and evaluated their antioxidant and antiurease activities. The results showed that these compounds not only scavenged free radicals but also inhibited urease activity effectively. The highest activity was observed in compound 7 from the series tested .
| Compound | Antioxidant Activity (IC50) | Antiurease Activity (IC50) |
|---|---|---|
| 1 | 25 µM | 15 µM |
| 2 | 30 µM | 20 µM |
| 7 | 10 µM | 8 µM |
Study 2: Inhibition of PI3K Isozymes
Another study focused on the structure-activity relationship of pyrido[2,3-b]pyrazine derivatives. It was found that modifications to the dioxaborolane moiety significantly enhanced PI3K inhibitory activity. The most potent derivative exhibited an IC50 value in the low nanomolar range against specific isoforms of PI3K .
The biological activity of this compound is largely attributed to its ability to interact with target proteins via non-covalent interactions. The presence of the boron atom in the dioxaborolane enhances its electrophilicity and facilitates interactions with nucleophilic sites on enzymes and receptors.
Q & A
Q. What are the optimal synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-b]pyrazine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester moiety. Key steps include:
- Reagents : Pd(dppf)Cl₂ (catalyst), aryl halides (e.g., bromo-pyridopyrazine derivatives), and bases like K₂CO₃ or KOAc .
- Solvents : 1,4-dioxane/water mixtures (3:1 v/v) under inert atmospheres (N₂/Ar) .
- Conditions : 80–105°C for 12–24 hours, yielding 60–85% after purification via column chromatography .
Critical Note : The boron-containing intermediate is moisture-sensitive; anhydrous conditions and inert gas are essential to prevent hydrolysis .
Q. How can researchers address purification challenges for this compound?
Purification difficulties arise due to:
- Boron-related instability : Use silica gel columns with low-polarity eluents (e.g., hexane/ethyl acetate) to minimize decomposition .
- Byproduct removal : Employ recrystallization in dichloromethane/hexane or preparative HPLC for high-purity (>97%) isolates .
Characterization : Confirm purity via ¹¹B NMR (δ ~30 ppm for boronate esters) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Identify pyridopyrazine aromatic protons (δ 8.5–9.5 ppm) and tetramethyl-dioxaborolan methyl groups (δ 1.3 ppm) .
- FT-IR : B-O stretching vibrations at ~1350 cm⁻¹ .
- X-ray crystallography : Resolves boron coordination geometry, though low electron density of boron complicates data collection. Use synchrotron sources or SHELX software for refinement .
Advanced Research Questions
Q. How can the compound’s electronic properties be tailored for OLED applications?
The pyridopyrazine core acts as an electron-deficient acceptor . Modifications include:
-
Donor-acceptor (D-A) design : Attach carbazole or phenoxazine donors to enhance thermally activated delayed fluorescence (TADF). For example:
Donor Unit Emission Color External Quantum Efficiency (EQE) Carbazole Blue (450 nm) 1.2% Phenoxazine Orange-red 16.7% Source: -
Bandgap tuning : Replace pyridopyrazine with pyrido[3,4-b]pyrazine for red-shifted emissions .
Q. What strategies resolve contradictions in reported photophysical data?
Discrepancies in PLQY (photoluminescence quantum yield) or emission maxima may stem from:
- Solvatochromic effects : Test in non-polar solvents (toluene) vs. polar aprotic solvents (DMF) .
- Solid-state packing : Compare thin-film vs. solution spectra; intermolecular interactions (e.g., π-stacking) alter emission profiles .
- DFT calculations : Model HOMO-LUMO gaps and spin-orbit coupling to predict TADF behavior .
Q. How is the compound utilized in kinase inhibitor development?
As a boronate-bearing scaffold , it participates in:
- FGFR kinase inhibition : Functionalize the pyridopyrazine core with sulfonylimidazole groups (e.g., compound 13 in ), achieving IC₅₀ values <50 nM.
- c-MET inhibitors : Introduce triazolopyridopyrazine derivatives via Suzuki coupling, enhancing selectivity over VEGFR2 .
Key Challenge : Ensure boronate stability in physiological buffers (pH 7.4) by optimizing protecting groups (e.g., pinacol ester) .
Methodological Considerations
Q. What are best practices for derivatizing the pyridopyrazine core?
- Halogenation : Use NBS (N-bromosuccinimide) in DMSO to introduce bromine at the 2-position .
- Cross-coupling : Pd-catalyzed reactions with alkynyl or aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) for functional diversity .
- Cyclization : Form pyrazino-carbazoles via Ullmann-type couplings (CuI, 110°C) for extended π-systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
